(R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid
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Overview
Description
®-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitrophenyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Butanoic Acid Backbone: The protected amino acid is then coupled with a suitable precursor to form the butanoic acid backbone. This step often involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of ®-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Free amino acid derivatives.
Scientific Research Applications
®-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the Boc-protected amino group can be deprotected to reveal a reactive site for further interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid: The enantiomer of the compound, with similar chemical properties but different biological activity due to its chirality.
®-3-Amino-4-(4-nitrophenyl)butanoic acid: The deprotected form of the compound, which lacks the Boc group.
®-3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid: A similar compound with a phenyl group instead of a nitrophenyl group.
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid is unique due to the presence of both the Boc-protected amino group and the nitrophenyl group. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-nitrophenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6/c1-15(2,3)23-14(20)16-11(9-13(18)19)8-10-4-6-12(7-5-10)17(21)22/h4-7,11H,8-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDDLFNQWIQXQX-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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